molecular formula C12H14O2 B042538 Benzyl tiglate CAS No. 37526-88-8

Benzyl tiglate

Cat. No. B042538
CAS RN: 37526-88-8
M. Wt: 190.24 g/mol
InChI Key: QRGSTISKDZCDHV-XCVCLJGOSA-N
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Description

Synthesis Analysis

The synthesis of benzyl-related compounds often involves reactions with benzyl alcohol and various catalysts. For instance, the reaction between TiCl4 and benzyl alcohol is a simple procedure for synthesizing highly crystalline titania nanoparticles at low temperatures, highlighting a versatile reaction system for creating complex materials from benzyl-based precursors (Niederberger, Bartl, & Stucky, 2002).

Molecular Structure Analysis

Analyzing the molecular structure of benzyl derivatives involves studying their interaction with other compounds. For example, TiO2 complexes with benzylidene imine derivative bases have been studied for their structural, thermal, optical, electrochemical, and photovoltaic properties, indicating the impact of benzyl-related compounds on the properties of materials (Różycka et al., 2018).

Chemical Reactions and Properties

Benzyl compounds undergo various chemical reactions, such as photocatalytic oxidation, which transforms benzyl alcohol into aldehydes under specific conditions. This process demonstrates the chemical reactivity and potential applications of benzyl derivatives in organic synthesis and environmental remediation (Higashimoto et al., 2009).

Physical Properties Analysis

The physical properties of benzyl derivatives can be significantly influenced by their synthesis conditions and modifications. For instance, the solvothermal synthesis of mesoporous TiO2 showed that the morphology, size, and calcination progress affect the photocatalytic activity in the degradation of gaseous benzene, highlighting the importance of physical characteristics in determining the material's functionality (He et al., 2014).

Chemical Properties Analysis

Benzyl compounds' chemical properties, such as reactivity and selectivity, are crucial for their applications. The selective photocatalytic oxidation of benzyl alcohol into corresponding aldehydes by molecular oxygen on titanium dioxide under visible light irradiation exemplifies the tailored chemical properties of benzyl derivatives for specific reactions (Higashimoto et al., 2010).

Scientific Research Applications

  • Nanoparticle Synthesis : Benzyl alcohol and titanium tetrachloride can synthesize highly crystalline titania nanoparticles at low temperatures. This process allows for the selective adjustment of particle size in the range of 4-8 nm (Niederberger, Bartl, & Stucky, 2002).

  • Photocatalysis : Palladium-decorated TiO2 demonstrates efficient photocatalytic activity in hydrogenation or isomerization of benzyl-substituted alkenes, which is modulated by the irradiation wavelength. This offers potential for non-hydrogen-mediated reactions and selective deuterium incorporation (Elhage, Lanterna, & Scaiano, 2017).

  • Photocatalytic Activity Enhancement : Ru nanoparticles supported on TiO2 nanobelts enhance the photocatalytic activity and gas-phase selective oxidation of benzyl alcohol, showing improved performance under UV and visible light irradiation (Tian et al., 2016).

  • Selective Oxidation Processes : Several studies have explored the selective oxidation of benzyl alcohol to benzaldehyde using different photocatalysts and conditions, indicating the versatility of benzyl tiglate in catalytic processes. These include the use of TiO2/Cu(II)/UV solar systems (Marotta et al., 2011), AgBr@Ag@TiO2 composite photocatalyst (Zhang et al., 2016), and light-activated TiO2 catalyst (Pillai & Sahle-Demessie, 2002).

  • Green Chemistry Applications : The solvent-free selective photocatalytic oxidation of benzyl alcohol over modified TiO2 highlights the potential of benzyl tiglate in green organic synthesis (Feng et al., 2011).

  • Photocatalytic Degradation of Contaminants : TiO2 photocatalysis has been investigated for the treatment of water contaminated with metals and organic chemicals, demonstrating its utility in environmental applications (Prairie et al., 1993).

Safety And Hazards

Benzyl tiglate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

benzyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGSTISKDZCDHV-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047130
Record name Benzyl (2E)-2-methylbut-2-enoate
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a mushroom odour with rosy undertone
Record name Benzyl trans-2-methyl-2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl trans-2-methyl-2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.029-1.040
Record name Benzyl trans-2-methyl-2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

Benzyl tiglate

CAS RN

37526-88-8, 67674-41-3
Record name Benzyl tiglate
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Record name Benzyl tiglate
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Record name 2-Butenoic acid, 2-methyl-, phenylmethyl ester
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Record name Benzyl tiglate
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Record name 2-Butenoic acid, 2-methyl-, phenylmethyl ester, (2E)-
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Record name Benzyl (2E)-2-methylbut-2-enoate
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Record name Benzyl 2-methyl-2-butenoate
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Record name BENZYL 2-METHYL-2-BUTENOATE, (E)-
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Record name Benzyl trans-2-methyl-2-butenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
266
Citations
SM Kupchan, ADJ Balon, E Fujita - The Journal of Organic …, 1962 - ACS Publications
In syntheses which involve nonphenolic polyhydroxy compounds, the need often arises for blocking one or more hydroxyl groups while another is esterified. There are relatively few …
Number of citations: 12 pubs.acs.org
G Kite, T Reynolds, GT Prance - Biochemical Systematics and Ecology, 1991 - Elsevier
… The compounds were methyl 2-methylbutyrate, methyl tiglate, benzyl 2-methylbutyrate and benzyl tiglate. A number of other methyl and benzyl esters were recognized but at much …
Number of citations: 61 www.sciencedirect.com
JGS Maia, EHA Andrade… - Journal of food composition …, 2000 - Elsevier
The essential oils of the leaves, fruits, and flowers of the red and yellow varieties of cashew (Anacardium occidentale L.) were obtained by hydrodistillation and analysed by GC/MS. The …
Number of citations: 112 www.sciencedirect.com
P Chunthanom, P Chaikham… - International Food …, 2013 - search.ebscohost.com
… -ol, ethanone, benzyl nitrile and benzyl tiglate were presented at highest concentrations in the … However, 2-propen-1-ol, 3-phenyl was not found in tea formula A, while benzyl tiglate was …
Number of citations: 4 search.ebscohost.com
F Weber, R Brückner - Organic letters, 2014 - ACS Publications
… Our synthesis began with a (DHQ) 2 PHAL-mediated Sharpless dihydroxylation of benzyl tiglate (1; Scheme 2). It established the diol (2R,3S)-2 with 91% ee. (10) The secondary …
Number of citations: 21 pubs.acs.org
AM El-Sayed, JA Byers, LM Manning… - Journal of Economic …, 2008 - academic.oup.com
The flowers of Canada thistle, Cirsium arvense (L.), attract a wide range of insects, including pollinators and herbivorous species. This attraction is primarily mediated by floral odor, …
Number of citations: 65 academic.oup.com
W Jäger, G Buchbauer, L Jirovetz… - Journal of Essential …, 1992 - Taylor & Francis
… Quantitative data were obtained using benzyl tiglate as an internal standard (detection limits: 1 ng methyl stearate full spectra, 1 pg methyl stearate-selected ion detection). The areas …
Number of citations: 40 www.tandfonline.com
H Laouer, Y Hirèche-Adjal, S Prado… - Natural Product …, 2009 - journals.sagepub.com
… Other important compounds were myrcene, α-pinene and benzyl tiglate. Conversely, the major constituents of the oil of B. plantagineum were α-pinene (31.9%), cis-chrysanthenyl …
Number of citations: 37 journals.sagepub.com
Y Jiang, G Liu, W Zhang, C Zhang, X Chen, Y Chen… - Phytochemistry, 2021 - Elsevier
… 2-methylbutanoate and benzyl tiglate, were detected from each of the four parts. (Fig. 2). … and benzyl tiglate). Quantification was performed based on peak areas of mass chromatograms. …
Number of citations: 3 www.sciencedirect.com
OM Moreno - 1979 - Date 3/22/79. Unpublished data …
Number of citations: 4

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